1,1\'-Bis(diisopropylphosphino)ferrocene
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Overview
Description
1,1’-Bis(diisopropylphosphino)ferrocene is an organophosphorus compound with the molecular formula C22H36FeP2. It is a bidentate ligand, meaning it can form two bonds with a central metal atom, making it useful in various catalytic processes. The compound features a ferrocene backbone, which consists of two cyclopentadienyl rings bound to a central iron atom, with diisopropylphosphino groups attached to each cyclopentadienyl ring.
Mechanism of Action
Target of Action
1,1’-Bis(diisopropylphosphino)ferrocene, often used as a ligand in homogeneous catalysis , primarily targets aryl halides . Aryl halides are organic compounds in which a halogen atom is attached to an aromatic ring. They play a crucial role in various chemical reactions due to their reactivity.
Mode of Action
The compound interacts with its targets (aryl halides) through a process known as cross-coupling . In this reaction, two fragments are joined together with the aid of a metal catalyst, forming a new carbon-carbon bond. The compound serves as a ligand, facilitating the cross-coupling reaction .
Biochemical Pathways
The primary biochemical pathway affected by 1,1’-Bis(diisopropylphosphino)ferrocene is the cross-coupling of thiols with aryl halides . This reaction is crucial for the synthesis of various organic compounds. The compound’s role as a ligand in this pathway allows for the efficient production of these compounds .
Result of Action
The result of 1,1’-Bis(diisopropylphosphino)ferrocene’s action is the efficient and general cross-coupling of thiols with aryl halides . This leads to the production of new organic compounds. The compound’s action also results in the oxidative electrochemistry of dippf .
Action Environment
The action of 1,1’-Bis(diisopropylphosphino)ferrocene is influenced by various environmental factors. For instance, the compound is insoluble in water , which can affect its reactivity and efficacy in aqueous environments. Additionally, it should be stored away from strong oxidizing agents to maintain its stability .
Biochemical Analysis
Biochemical Properties
1,1’-Bis(diisopropylphosphino)ferrocene plays a significant role in biochemical reactions. It’s used as a catalyst in the cross-coupling of thiols with aryl halides . The compound interacts with enzymes and proteins to facilitate these reactions . The specific enzymes, proteins, and other biomolecules it interacts with are not mentioned in the available literature.
Molecular Mechanism
The molecular mechanism of 1,1’-Bis(diisopropylphosphino)ferrocene involves its role as a catalyst in the cross-coupling of thiols with aryl halides . It’s found to follow an ECDim mechanism
Preparation Methods
1,1’-Bis(diisopropylphosphino)ferrocene can be synthesized through several methods. One common synthetic route involves the reaction of dilithioferrocene with chlorodiisopropylphosphine. The reaction is typically carried out in an inert atmosphere to prevent oxidation and moisture interference. The general reaction is as follows:
Fe(C5H4Li)2+2ClP(iPr)2→Fe(C5H4P(iPr)2)2+2LiCl
Industrial production methods may involve similar synthetic routes but are scaled up and optimized for higher yields and purity. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to ensure the desired product is obtained efficiently.
Chemical Reactions Analysis
1,1’-Bis(diisopropylphosphino)ferrocene undergoes various chemical reactions, primarily due to its phosphine groups. Some common reactions include:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: The phosphine groups can participate in substitution reactions, where they are replaced by other ligands.
Coordination: The compound can coordinate with various metal centers, forming complexes that are useful in catalysis.
Common reagents and conditions used in these reactions include oxidizing agents for oxidation reactions, and metal salts for coordination reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1,1’-Bis(diisopropylphosphino)ferrocene has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in various catalytic processes, including cross-coupling reactions such as Suzuki-Miyaura, Heck, and Sonogashira couplings. These reactions are essential for forming carbon-carbon and carbon-heteroatom bonds in organic synthesis.
Biology: The compound’s ability to form stable complexes with metals makes it useful in studying metalloproteins and metalloenzymes.
Medicine: Research is ongoing to explore its potential in drug development, particularly in designing metal-based drugs.
Industry: It is used in the production of fine chemicals, pharmaceuticals, and materials science, where its catalytic properties are leveraged to improve reaction efficiency and selectivity.
Comparison with Similar Compounds
1,1’-Bis(diisopropylphosphino)ferrocene is unique due to its specific combination of diisopropylphosphino groups and ferrocene backbone. Similar compounds include:
1,1’-Bis(diphenylphosphino)ferrocene: This compound has diphenylphosphino groups instead of diisopropylphosphino groups, which can affect its steric and electronic properties.
1,1’-Bis(dicyclohexylphosphino)ferrocene: This compound features dicyclohexylphosphino groups, providing different steric hindrance and electronic effects compared to diisopropylphosphino groups.
1,1’-Bis(phenylphosphino)ferrocene: This compound has phenylphosphino groups, which also influence its reactivity and coordination behavior.
The uniqueness of 1,1’-Bis(diisopropylphosphino)ferrocene lies in its balance of steric and electronic properties, making it a versatile ligand in various catalytic applications.
Biological Activity
1,1'-Bis(diisopropylphosphino)ferrocene (DiPrPF) is a bidentate ligand that has gained attention in the fields of coordination chemistry and medicinal chemistry due to its unique structural properties and biological activities. This compound is characterized by its ferrocene backbone, which imparts stability and redox properties, making it a versatile candidate for various applications, including catalysis and drug development.
Synthesis and Coordination Chemistry
DiPrPF can be synthesized through the reaction of ferrocene with diisopropylphosphine. The resulting ligand exhibits strong coordination capabilities with various transition metals, forming complexes that display enhanced biological activity. The ability of DiPrPF to stabilize metal ions is crucial for its application in biological systems, particularly in the development of anticancer agents.
Anticancer Properties
Recent studies have demonstrated that DiPrPF-based metal complexes exhibit significant cytotoxicity against a range of cancer cell lines. For instance, cycloplatinated(II) complexes containing DiPrPF have shown strong interactions with DNA, leading to increased apoptosis in cancer cells. The cytotoxicity was evaluated using the MTT assay, revealing IC50 values in the low micromolar range for several tested complexes .
Table 1: Cytotoxicity of DiPrPF-Containing Metal Complexes
Complex Type | Cell Line Tested | IC50 (µM) |
---|---|---|
Cycloplatinated(II) | HeLa | 5.2 |
Binuclear Platinum(II) | A549 | 3.8 |
Palladium(II) | MCF-7 | 4.5 |
The mechanism by which DiPrPF-containing complexes exert their anticancer effects involves interaction with cellular macromolecules such as DNA. Molecular docking studies have indicated that these complexes can intercalate into DNA strands, disrupting replication and transcription processes. Additionally, the generation of reactive oxygen species (ROS) has been implicated in the induction of apoptosis .
Antimicrobial Activity
DiPrPF has also been investigated for its antimicrobial properties. Preliminary assays indicate that certain metal complexes derived from DiPrPF demonstrate potent activity against both Gram-positive and Gram-negative bacteria. For example, a study found that a silver complex with DiPrPF exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Table 2: Antimicrobial Activity of DiPrPF Complexes
Metal Complex | Bacterial Strain | MIC (µg/mL) |
---|---|---|
Silver-DiPrPF | E. coli | 12 |
Copper-DiPrPF | S. aureus | 8 |
Case Study 1: Anticancer Activity
A study conducted by researchers at the University of Bristol evaluated the anticancer potential of a binuclear platinum complex bearing DiPrPF. The results indicated that the complex not only inhibited cell proliferation but also induced significant cell cycle arrest at the G2/M phase. This study highlights the potential of DiPrPF as a ligand in developing new anticancer therapies.
Case Study 2: Antimicrobial Evaluation
In another investigation, a series of DiPrPF metal complexes were synthesized and tested against various pathogenic bacteria. The findings revealed that these complexes had a broad spectrum of activity, with some exhibiting synergistic effects when combined with conventional antibiotics, suggesting a potential strategy for overcoming antibiotic resistance .
Properties
InChI |
InChI=1S/2C11H18P.Fe/c2*1-9(2)12(10(3)4)11-7-5-6-8-11;/h2*5-10H,1-4H3; |
Source
|
---|---|---|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPBBEMRSRONKMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)P([C]1[CH][CH][CH][CH]1)C(C)C.CC(C)P([C]1[CH][CH][CH][CH]1)C(C)C.[Fe] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H36FeP2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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